2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide
Description
2,2-Dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is a synthetic amide derivative featuring a unique structural framework. Its core structure comprises:
- A pivalamide group (2,2-dimethylpropanamide), known for its metabolic stability and steric bulk.
- A thioether (-S-) linkage connecting the pivalamide to an ethyl chain.
- A substituted indole moiety with a 4-methylphenyl group at the 2-position of the indole ring.
Characterization methods such as $^1$H/$^13$C-NMR, IR, and HRMS would likely confirm its structure, as seen in related indole-amides .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-15-9-11-16(12-10-15)19-20(17-7-5-6-8-18(17)24-19)26-14-13-23-21(25)22(2,3)4/h5-12,24H,13-14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDZINYOFKGBHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate.
Pivalamide Introduction: Finally, the thioether-indole compound is reacted with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form tetrahydroindole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroindole derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in metal-catalyzed reactions.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its indole moiety which is common in many bioactive compounds.
Biological Studies: Used in studies to understand the interaction of indole derivatives with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is not fully understood, but it is believed to interact with various molecular targets through its indole and thioether functionalities. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether group can form covalent bonds with nucleophilic sites.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
NSAID-Indole Hybrids : Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide combine NSAID-derived carboxylic acids (e.g., carprofen) with tryptamine, yielding anti-inflammatory activity via COX inhibition . The target compound replaces the NSAID moiety with a pivalamide group , which may enhance metabolic stability but reduce COX affinity due to steric hindrance.
Thioether vs. Amide Linkages : The thioether in the target compound contrasts with traditional amide bonds in NSAID hybrids. Thiourea analogues (e.g., ) show altered pharmacokinetic profiles, as sulfur-containing groups often increase lipophilicity and membrane permeability.
Heterocyclic Modifications : Biheterocyclic propanamides (e.g., ) incorporate oxadiazole rings, which enhance π-π stacking interactions in enzyme binding. The target compound’s indole-thioether system may favor different target engagements.
Pharmacological Potential
- Anti-Inflammatory Activity : Indole derivatives and NSAID hybrids often target COX enzymes or prostaglandin pathways .
- Anticancer Potential: Thioether-containing compounds (e.g., ) show antitumor activity, though the target’s pivalamide group may modulate toxicity.
Spectral and Physicochemical Properties
- Molecular Weight : Estimated at ~350 g/mol, lower than carprofen-tryptamine hybrids (416 g/mol) due to the absence of a carbazole ring .
- Solubility : The thioether and pivalamide groups may reduce aqueous solubility compared to naproxen-tryptamine analogues .
- Spectroscopic Signatures : Expected $^1$H-NMR peaks for indole NH (~10 ppm), pivalamide CH$3$ (~1.2 ppm), and aromatic protons (6.5–8 ppm), as seen in related compounds .
Biological Activity
The compound 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide , also referred to as a derivative of indole with a sulfanyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.46 g/mol. The structure features an indole moiety, which is known for various biological activities, and a sulfanyl group that may enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing indole structures often exhibit significant anticancer , anti-inflammatory , and antimicrobial properties. The specific biological activities associated with This compound are summarized below.
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance:
- Cell Line Studies : In vitro assays demonstrated that similar indole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds often fall in the range of 0.5 to 10 µM, indicating potent activity against tumor cells .
- Mechanisms of Action : Indole derivatives are known to inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis .
Anti-inflammatory Properties
Indole derivatives have been recognized for their anti-inflammatory effects:
- Cytokine Inhibition : Compounds similar to This compound have shown the ability to reduce pro-inflammatory cytokines like TNF-alpha and IL-6 in cell cultures .
- Animal Models : In vivo studies using animal models of inflammation have reported reduced edema and inflammatory markers upon administration of indole derivatives .
Antimicrobial Activity
Research into the antimicrobial properties of indole-based compounds suggests:
- Broad-Spectrum Activity : Indole derivatives exhibit activity against various bacteria and fungi. For example, studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .
- Mechanistic Insights : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways .
Case Studies
Several case studies highlight the biological activity of compounds related to This compound :
- Anticancer Efficacy in MCF-7 Cells
- Inhibition of Inflammatory Response
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
